molecular formula C18H19N3O3S2 B6621738 N-(2-{N'-[(cyclohex-3-en-1-yl)methylidene]hydrazinecarbonyl}phenyl)thiophene-2-sulfonamide

N-(2-{N'-[(cyclohex-3-en-1-yl)methylidene]hydrazinecarbonyl}phenyl)thiophene-2-sulfonamide

Cat. No.: B6621738
M. Wt: 389.5 g/mol
InChI Key: KFDZJXUPKYFAFH-UHFFFAOYSA-N
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Description

N-(2-{N’-[(cyclohex-3-en-1-yl)methylidene]hydrazinecarbonyl}phenyl)thiophene-2-sulfonamide is a complex organic compound with a unique structure that includes a cyclohexene ring, a hydrazinecarbonyl group, and a thiophene-2-sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{N’-[(cyclohex-3-en-1-yl)methylidene]hydrazinecarbonyl}phenyl)thiophene-2-sulfonamide typically involves a multi-step process. One common method starts with the preparation of the hydrazinecarbonyl intermediate, which is then reacted with a cyclohexene derivative under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-throughput screening methods can also help in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-{N’-[(cyclohex-3-en-1-yl)methylidene]hydrazinecarbonyl}phenyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-{N’-[(cyclohex-3-en-1-yl)methylidene]hydrazinecarbonyl}phenyl)thiophene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.

Mechanism of Action

The mechanism by which N-(2-{N’-[(cyclohex-3-en-1-yl)methylidene]hydrazinecarbonyl}phenyl)thiophene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    4,5-Dihydroxy-1,3-benzenedisulfonic acid: A compound with antioxidant properties.

    Flubendiamide: An insecticide with a similar sulfonamide group.

Uniqueness

N-(2-{N’-[(cyclohex-3-en-1-yl)methylidene]hydrazinecarbonyl}phenyl)thiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-(cyclohex-3-en-1-ylmethylideneamino)-2-(thiophen-2-ylsulfonylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c22-18(20-19-13-14-7-2-1-3-8-14)15-9-4-5-10-16(15)21-26(23,24)17-11-6-12-25-17/h1-2,4-6,9-14,21H,3,7-8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDZJXUPKYFAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C=NNC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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